![molecular formula C19H22N2O4S B3203489 N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 1021259-20-0](/img/structure/B3203489.png)
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide, also known as AEIBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. AEIBS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes. Additionally, this compound has not yet been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of this compound, which would provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, more research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of cancer.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-25-18-8-5-13(2)11-19(18)26(23,24)20-16-7-6-15-9-10-21(14(3)22)17(15)12-16/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZFAKEOLAHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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